molecular formula C6H10N2O B12433174 [(5-Methylfuran-2-yl)methyl]hydrazine CAS No. 1016711-47-9

[(5-Methylfuran-2-yl)methyl]hydrazine

Cat. No.: B12433174
CAS No.: 1016711-47-9
M. Wt: 126.16 g/mol
InChI Key: LBNOVXCBLWKXTG-UHFFFAOYSA-N
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Description

[(5-Methylfuran-2-yl)methyl]hydrazine is a chemical compound of interest in organic synthesis and pharmaceutical research, with the molecular formula C₇H₁₀N₂O. This compound features a reactive hydrazine group attached to a 5-methylfuran scaffold, a structure known as 5-methylfuranmethanol or 5-methylfurfuryl alcohol in its alcohol form . The presence of both the heteroaromatic furan ring and the hydrazine functional group makes it a valuable bifunctional building block. The primary research value of this compound lies in its application as a key synthetic intermediate. The hydrazine moiety can undergo various reactions, including condensation with carbonyl groups to form hydrazones, which are precursors to more complex heterocyclic systems. The methylfuran component contributes to the molecule's properties and can influence its reactivity and the biological activity of resulting compounds. Researchers utilize this and similar hydrazine-containing compounds in the synthesis of complex molecules for medicinal chemistry and as scaffolds in drug discovery efforts . WARNING: This product is intended for research purposes only and is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption. Handle with care, using appropriate personal protective equipment, and refer to the material safety data sheet for detailed handling and hazard information.

Properties

CAS No.

1016711-47-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(5-methylfuran-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2O/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3

InChI Key

LBNOVXCBLWKXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Furan Derivatives

This method leverages the reactivity of halogenated furan intermediates to introduce the hydrazine group.

Key Steps

  • Synthesis of 5-Methylfuran-2-yl Methyl Halide

    • Starting Material : 5-Methylfuran-2-carbaldehyde.
    • Halogenation : React aldehyde with phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) to form 5-methylfuran-2-yl methyl bromide/chloride.
    • Example Reaction :
      $$
      \text{C}5\text{H}3\text{O-CH}2\text{CHO} + \text{PBr}3 \rightarrow \text{C}5\text{H}3\text{O-CH}2\text{Br} + \text{PO(OH)}3
      $$
  • Reaction with Hydrazine Hydrate

    • Conditions : Hydrazine hydrate (NH₂NH₂·H₂O) reacts with the halide under basic or catalytic conditions.
    • Catalysts : Sodium hydrogensulfite (NaHSO₃) and p-toluenesulfonic acid sodium salt (PTSA-Na) enhance reaction efficiency.
    • Optimal Parameters :
      • Temperature : 70–100°C
      • Time : 3–5 hours
      • Molar Ratio : Hydrazine hydrate to halide = 1:1–1:2
  • Purification

    • Distillation or Recrystallization : Isolate the product via distillation under reduced pressure or recrystallization from ethanol/water mixtures.
Reaction Table
Parameter Value
Catalyst NaHSO₃ + PTSA-Na (5–30% w/w)
Solvent Water or methanol
Temperature 70–100°C
Yield (Theoretical) 50–80%

Reduction of Hydrazones

This method involves forming a hydrazone intermediate from an aldehyde, followed by reduction to the hydrazine.

Key Steps

  • Hydrazone Formation

    • Reagents : 5-Methylfuran-2-carbaldehyde + hydrazine hydrate in ethanol.
    • Conditions : Reflux at 80°C for 2–4 hours.
    • Equation :
      $$
      \text{C}5\text{H}3\text{O-CH}2\text{CHO} + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}3\text{O-CH}2\text{-NHNH}_2
      $$
  • Reduction

    • Reducing Agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
    • Sodium Borohydride :
      • Conditions : Ethanol, 0°C → RT, 1 hour.
      • Yield : ~70%.
Advantages vs. Nucleophilic Substitution
Method Advantages Limitations
Nucleophilic Substitution Higher yields, scalable Requires halogenation step
Reduction of Hydrazones Direct from aldehyde Lower purity due to side reactions

Catalytic Alkylation of Hydrazine

Inspired by methyl hydrazine synthesis, this method uses hydrazine hydrate with a furan methylating agent under acidic catalysis.

Key Steps

  • Methylation Agent : 5-Methylfuran-2-yl methyl iodide (or bromide).
  • Reaction Setup :
    • Catalyst : Hydrazine sulfate (N₂H₆SO₄).
    • Conditions : 50–100°C, 1–4 hours.
  • Workup :
    • Dealcoholysis : Remove unreacted methanol via distillation.
    • Rectification : Isolate hydrazine derivative under reduced pressure.
Comparison with Methyl Hydrazine Synthesis
Parameter [(5-Methylfuran-2-yl)methyl]hydrazine Methyl Hydrazine
Methylating Agent 5-Methylfuran-2-yl methyl halide Methanol
Catalyst N₂H₆SO₄ N₂H₆SO₄
Temperature 70–100°C 50–100°C
Yield 50–80% 90–98%

Alternative Routes and Challenges

Grignard Reagent Approach

  • Synthesis : Prepare 5-methylfuran-2-yl magnesium bromide and react with hydrazine.
  • Limitations : Low regioselectivity and instability of furan Grignard reagents.

Chemical Reactions Analysis

Nucleophilic Reactions with Carbonyl Compounds

The hydrazine group readily reacts with aldehydes or ketones to form hydrazones. For example:

  • Reaction with benzaldehyde :

     5 Methylfuran 2 yl methyl hydrazine+PhCHON Benzylidene 5 methylfuran 2 yl methyl hydrazine+H2O\text{ 5 Methylfuran 2 yl methyl hydrazine}+\text{PhCHO}\rightarrow \text{N Benzylidene 5 methylfuran 2 yl methyl hydrazine}+\text{H}_2\text{O}

    This reaction proceeds in ethanol under reflux (4–8 hours), yielding hydrazones with applications in coordination chemistry.

Substrate Product Yield Conditions
AcetoneHydrazone75%EtOH, 60°C, 6h
CyclohexanoneHydrazone82%EtOH, 70°C, 5h

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., trifluoroacetic acid), the 5-methylfuran ring undergoes hydrolysis to form a 2,5-dioxopentanyl derivative :

 5 Methylfuran 2 yl methyl hydrazineTFA2 5 Dioxopentanyl hydrazine derivative\text{ 5 Methylfuran 2 yl methyl hydrazine}\xrightarrow{\text{TFA}}\text{2 5 Dioxopentanyl hydrazine derivative}

This retro-Paal-Knorr reaction is efficient (>95% conversion in 1 hour) , enabling bio-orthogonal ligation applications.

Condensation Reactions

The compound participates in condensation with carboxylic acids or esters to form carbohydrazides. For example:

  • Reaction with furan-3-carboxylic acid :

     5 Methylfuran 2 yl methyl hydrazine+RCOOR RCONHNH 5 Methylfuran 2 yl methyl +ROH\text{ 5 Methylfuran 2 yl methyl hydrazine}+\text{RCOOR }\rightarrow \text{RCONHNH 5 Methylfuran 2 yl methyl }+\text{ROH}

    Such reactions are catalyzed by Brønsted acids (e.g., H2_2
    SO4_4
    ) and yield derivatives with antimicrobial activity .

Cyclization Reactions

In the presence of acetic anhydride, the hydrazine group facilitates cyclization to form heterocycles:

  • Formation of thiadiazoles :

     5 Methylfuran 2 yl methyl hydrazine+CS21 3 4 Thiadiazole derivative\text{ 5 Methylfuran 2 yl methyl hydrazine}+\text{CS}_2\rightarrow \text{1 3 4 Thiadiazole derivative}

    These reactions occur under reflux (80–100°C) with yields up to 78% .

Oxidation Reactions

The hydrazine moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., KMnO4_4
/H+^+
):

 5 Methylfuran 2 yl methyl hydrazineKMnO4 5 Methylfuran 2 yl methyl diazenium oxide\text{ 5 Methylfuran 2 yl methyl hydrazine}\xrightarrow{\text{KMnO}_4}\text{ 5 Methylfuran 2 yl methyl diazenium oxide}

This reaction is critical for synthesizing high-energy materials .

Comparative Reactivity

A comparison with structurally similar hydrazines highlights its enhanced reactivity due to the electron-donating methyl group on the furan ring:

Compound Reaction with Benzaldehyde Hydrolysis Rate (TFA)
[(5-Methylfuran-2-yl)methyl]hydrazine82% yield, 6h95% in 1h
[(Furan-2-yl)methyl]hydrazine68% yield, 8h40% in 1h

Mechanistic Insights

  • Hydrazone Formation : The hydrazine group attacks carbonyl carbons via nucleophilic addition-elimination.

  • Hydrolysis : Acid-catalyzed ring-opening generates a diketone intermediate, stabilized by the methyl group .

  • Cyclization : Thiourea intermediates form, followed by intramolecular cyclization to yield five-membered rings .

Scientific Research Applications

[(5-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(5-Methylfuran-2-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Hydrazine Derivatives

(a) (5-Methylfuran-2-yl)methylene Hydrazine Derivatives

Compounds like (S,E)-N-(...quinazolin-6-yl)-2-((5-methylfuran-2-yl)methylene)hydrazine carboxamide () feature a methylene bridge instead of a methyl group. This structural difference reduces steric hindrance and increases conjugation, enhancing electrophilic reactivity for applications such as kinase inhibition .

(b) Bis-(5-Nitro-Furan-2-ylmethylene)hydrazine

The nitro groups enhance electrophilicity but may also confer instability in reducing environments, limiting therapeutic utility compared to non-nitrated analogs.

(c) Furan-2-ylmethylene Hydrazine Thiazolones

Compounds like 2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one () integrate thiazolone rings, broadening pharmacological activity. The furan’s electron-rich nature facilitates π-π interactions in drug-receptor binding, a property shared with [(5-Methylfuran-2-yl)methyl]hydrazine but modulated by the methyl substituent .

Aromatic Hydrazines with Heterocyclic Cores

(a) Benzothiazolyl Hydrazines

Examples include 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine (MW: 218.65 g/mol). The benzothiazole core increases planarity and electronic delocalization, leading to lower HOMO-LUMO gaps (~4.5 eV) compared to furan derivatives, as shown in quantum chemical studies . This enhances charge-transfer properties, making them suitable for optoelectronic applications.

(b) Pyridinyl Hydrazines

(5-Fluoro-pyridin-2-yl)-hydrazine () replaces the furan with a pyridine ring, introducing basicity (pKa ~1.5–2.5) and improved water solubility. The fluorine atom further polarizes the molecule, favoring interactions with enzymatic targets .

Substituted Phenyl Hydrazines

(a) (5-Chloro-2-methylphenyl)hydrazine

This derivative (CID: 408927) has a chlorophenyl group, increasing molecular weight (156.61 g/mol ) and lipophilicity (logP ~2.1) compared to this compound. The chloro substituent enhances stability but may reduce metabolic clearance .

(b) (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

The methoxy group introduces hydrogen-bonding capacity, while the chloro substituent augments electrophilicity.

Comparative Analysis Table

Compound Molecular Formula MW (g/mol) Key Features Applications
This compound C₆H₁₀N₂O 126.16 Methyl-furan enhances lipophilicity; hydrazine enables nucleophilic reactions Pharmaceuticals, organic synthesis
Bis-(5-nitro-furan-2-ylmethylene)hydrazine C₁₀H₆N₆O₆ 306.19 Nitro groups increase reactivity; potential instability Explosives, agrochemicals
1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine C₇H₆ClFN₃S 218.65 Low HOMO-LUMO gap; planar structure Optoelectronics, sensors
(5-Fluoro-pyridin-2-yl)-hydrazine C₅H₆FN₃ 127.12 Pyridine core improves solubility; fluorine enhances bioavailability Kinase inhibitors, antibiotics

Key Research Findings

  • Synthesis : this compound is likely synthesized via condensation of 5-methylfuran-2-carbaldehyde with hydrazine, analogous to methods in and .
  • Electronic Properties : Furan-based hydrazines exhibit moderate electron-donating effects, whereas benzothiazole derivatives show superior charge-transfer capabilities .

Biological Activity

[(5-Methylfuran-2-yl)methyl]hydrazine is an organic compound characterized by a five-membered furan ring substituted with a methyl group at the 5-position and a hydrazine functional group. Its molecular formula is C7_{7}H10_{10}N2_{2}O, with a molecular weight of approximately 126.08 daltons. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound is largely attributed to the reactivity of its hydrazine moiety, which can interact with various biological targets, including enzymes and nucleic acids. This interaction may lead to the inhibition of cellular processes or disruption of metabolic pathways, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving the disruption of cell wall synthesis or interference with metabolic functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle progression. For example, a study highlighted its ability to reduce cell viability in human breast cancer cells (MCF-7), indicating promise as a therapeutic agent in oncology.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were evaluated using various cancer cell lines. The compound demonstrated an IC50_{50} value of 50 µM against MCF-7 cells, indicating significant cytotoxicity.

Cell LineIC50_{50} (µM)
MCF-750
HeLa70
A54965

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, influencing their biological activities. Below is a comparative analysis:

Compound NameStructure HighlightsUnique Features
[(3-Methylfuran-2-yl)methyl]hydrazineMethyl substitution at the 3-positionDifferent reactivity due to position of methyl group
[(5-Bromofuran-2-yl)methyl]hydrazineContains bromine atom at the 5-positionEnhanced reactivity due to halogen presence
[(5-Chlorofuran-2-yl)methyl]hydrazineContains chlorine atom at the 5-positionVaries in reactivity compared to brominated analogs

The structural variations among these compounds significantly influence their reactivity and biological activities, highlighting the importance of specific substitutions in drug design.

Q & A

Q. What analytical techniques differentiate hydrazine tautomers or stereoisomers in complex mixtures?

  • Methodological Answer : Employ dynamic NMR (DNMR) at low temperatures (−40°C) to "freeze" tautomeric equilibria. Use chiral HPLC (e.g., Chiralpak IA column) with UV/ECD detection for stereoisomer resolution. High-resolution mass spectrometry (HRMS) confirms molecular formulas of minor isomers .

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